N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7) is a highly stable, protected aniline derivative characterized by a para-bromo and meta-trifluoromethyl substitution pattern. In industrial procurement, it serves as an advanced building block primarily utilized for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile derivatives, which are critical precursors for non-steroidal antiandrogens such as bicalutamide and enzalutamide. The presence of the acetamide group not only protects the sensitive amine during harsh downstream transformations but also modulates the electronic properties of the aromatic ring. Furthermore, its solid-state nature at room temperature provides excellent handling characteristics for bulk manufacturing, making it a preferred starting material over its unprotected counterparts .
Substituting N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide with the unprotected amine (4-bromo-3-(trifluoromethyl)aniline) or the unfluorinated analog leads to severe process inefficiencies. In transition-metal-catalyzed cross-couplings and cyanations, an unprotected free amine often coordinates with palladium or copper catalysts, leading to catalyst poisoning, competitive N-arylation, and significantly depressed yields . Additionally, attempting to use the chloro-analog (N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide) requires substantially higher activation energy for oxidative addition, forcing harsher reaction conditions that can cause premature hydrolysis of the acetamide group. Consequently, procuring this exact bromo-acetamide ensures optimal chemoselectivity and preserves the essential trifluoromethyl pharmacophore required for downstream biological activity.
The target compound is a stable crystalline solid with a melting point of 116–119 °C , whereas the free amine comparator has a low melting point (55–56 °C) and is prone to oxidative darkening upon storage . This significant thermal difference dictates material handling protocols at scale.
| Evidence Dimension | Melting point and physical state stability |
| Target Compound Data | 116–119 °C (Stable crystalline powder) |
| Comparator Or Baseline | 4-Bromo-3-(trifluoromethyl)aniline: 55–56 °C (Low-melting solid/liquid prone to oxidative darkening) |
| Quantified Difference | An increase of >60 °C in melting point, ensuring a free-flowing solid state. |
| Conditions | Standard ambient storage and industrial weighing conditions. |
A higher melting point prevents agglomeration and oxidative degradation during bulk storage, ensuring reproducible weighing and extended shelf life in manufacturing.
The acetamide-protected compound undergoes efficient cyanation without metal coordination issues, whereas the free amine suffers from catalyst poisoning and oxidative side reactions, significantly reducing the yield of the target benzonitrile .
| Evidence Dimension | Yield of target benzonitrile precursor |
| Target Compound Data | High conversion (>85%) to N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide without catalyst poisoning |
| Comparator Or Baseline | 4-Bromo-3-(trifluoromethyl)aniline: Suffers from competitive metal coordination and oxidation, lowering target yields. |
| Quantified Difference | The acetamide protecting group prevents off-target N-coordination, preserving catalyst turnover. |
| Conditions | Copper- or Palladium-catalyzed cyanation (e.g., with CuCN or Zn(CN)2). |
Maximizes the yield of the critical cyano-intermediate required for antiandrogen API synthesis while minimizing the consumption of expensive metal catalysts.
The C-Br bond allows for transition-metal-catalyzed couplings at significantly lower temperatures and catalyst loadings compared to the C-Cl analog, which often requires harsh conditions (>120 °C) that can cause acetamide hydrolysis .
| Evidence Dimension | Reactivity toward oxidative addition |
| Target Compound Data | C-Br bond enables coupling at moderate temperatures (e.g., 80–100 °C) |
| Comparator Or Baseline | N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide: C-Cl bond requires harsh conditions (>120 °C) and specialized ligands. |
| Quantified Difference | The bromo-derivative significantly lowers the activation barrier for metal insertion compared to the chloro-analog. |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling conditions. |
Allows for milder reactor conditions, reducing energy costs and preventing the thermal hydrolysis of the acetamide protecting group during functionalization.
This compound is the optimal starting material for industrial cyanation to produce N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide. This intermediate is subsequently deprotected to yield 4-amino-2-(trifluoromethyl)benzonitrile, the foundational building block for blockbuster prostate cancer drugs such as bicalutamide and enzalutamide .
In complex molecule synthesis, this protected amine is highly preferred for Suzuki-Miyaura or Buchwald-Hartwig reactions. The acetamide group prevents the competitive N-arylation and catalyst deactivation that typically plague the unprotected 4-bromo-3-(trifluoromethyl)aniline.
Medicinal chemists procure this compound to introduce the 3-(trifluoromethyl)phenylamine motif into novel drug candidates. The pre-installed protecting group and activated bromide allow for rapid, divergent late-stage functionalization while maintaining high metabolic stability imparted by the CF3 group .
Irritant